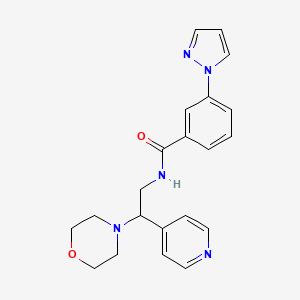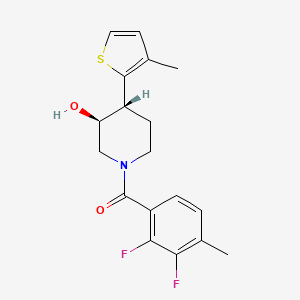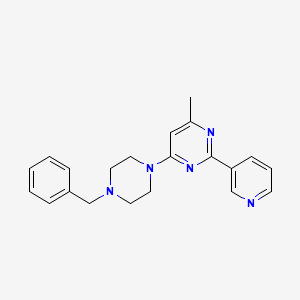![molecular formula C21H21N3O2 B4257422 5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4257422.png)
5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the pyrazolopyridine family and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action for 5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is not fully understood. However, studies have shown that the compound interacts with specific targets in the body, such as enzymes and receptors, to produce its physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and to modulate the activity of specific receptors in the central nervous system.
Biochemical and Physiological Effects:
5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory and analgesic properties. It has also been shown to have anti-cancer effects in various cancer cell lines. In vivo studies have demonstrated that the compound has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in lab experiments include its potential therapeutic applications in various fields of scientific research. The compound has shown promising results in vitro and in vivo studies and has the potential to be developed into a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and neurological disorders. Another direction is to optimize the synthesis method to produce the compound in larger quantities with higher purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with specific targets in the body. Finally, future research could focus on developing analogs of the compound with improved pharmacological properties and reduced toxicity.
Aplicaciones Científicas De Investigación
5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-phenoxy-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(12-14-26-17-9-5-2-6-10-17)24-13-11-19-18(15-24)21(23-22-19)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZVTXRKYQUNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4257351.png)
![(3R)-1-({1-[1-(3-furylmethyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B4257355.png)

![2-{[2-(2,6-dimethylphenoxy)-1-methylethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4257384.png)
![N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-1H-indole-5-carboxamide](/img/structure/B4257385.png)
![7-acetyl-2-methyl-N-[2-(pyridin-2-ylthio)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B4257394.png)
![(3S)-3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B4257396.png)
![6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide](/img/structure/B4257410.png)
![1-(1H-imidazol-1-ylmethyl)-N-[3-(4-methoxyphenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B4257415.png)
![1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone](/img/structure/B4257419.png)
![4-[(1-{[(2-chlorobenzyl)thio]acetyl}piperidin-2-yl)methyl]morpholine](/img/structure/B4257423.png)
